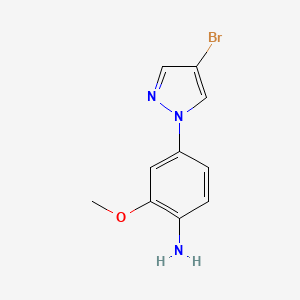

4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

Description

BenchChem offers high-quality 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c1-15-10-4-8(2-3-9(10)12)14-6-7(11)5-13-14/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBDLJGASMFSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C=C(C=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

This is a comprehensive technical monograph on 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline , a specialized intermediate in medicinal chemistry.

Chemical Class: Biaryl Amine / N-Arylpyrazole Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, Factor Xa Analogues)

Executive Summary

4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline is a bifunctional building block characterized by an electron-rich aniline core coupled to an electron-deficient pyrazole ring. Its structural uniqueness lies in the orthogonal reactivity of its two primary functional handles: the nucleophilic primary amine (-NH₂) and the electrophilic bromopyrazole moiety.

This molecule serves as a critical scaffold in the synthesis of small-molecule inhibitors, particularly for tyrosine kinases (e.g., JAK, BTK) and coagulation factors (Factor Xa). The 2-methoxy substituent (o-anisidine motif) is strategically positioned to modulate solubility, lipophilicity, and metabolic stability, often acting as an intramolecular hydrogen bond acceptor to lock the conformation of downstream drug candidates.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline |

| Molecular Formula | C₁₀H₁₀BrN₃O |

| Molecular Weight | 268.11 g/mol |

| SMILES | COc1cc(n2cc(Br)cn2)ccc1N |

| CAS Number | Not widely indexed; often custom-synthesized. (Related: 59557-91-4 for 4-bromo-2-methoxyaniline) |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 145–150 °C (Predicted based on structural analogs) |

Structural Logic & Electronic Properties

-

N-Aryl Linkage: The pyrazole ring is attached via the N1 nitrogen to the C4 position of the aniline. This N-C bond is robust and generally metabolically stable.

-

Electronic Push-Pull: The methoxy group (electron-donating, +M effect) at the ortho position to the amine increases the nucleophilicity of the aniline nitrogen, facilitating amide coupling or reductive amination.

-

Bromine Handle: The bromine atom at the C4 position of the pyrazole is a "silent" electrophile. It is stable under standard amide coupling conditions but highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage introduction of diversity elements.

Synthesis & Manufacturing Protocols

The synthesis of this molecule requires a strategic approach to avoid regioisomeric mixtures (N1 vs. N2 arylation of pyrazole) and to preserve the bromine functionality. The most reliable route involves a Copper-Catalyzed Ullmann-Type Coupling followed by a selective reduction.

Retrosynthetic Analysis

The target molecule is best disconnected at the N(pyrazole)-C(aryl) bond.

-

Precursors: 4-Bromopyrazole + 4-Iodo-2-nitroanisole.

-

Rationale: Using the nitro precursor avoids competing N-arylation of the aniline amine. The iodine on the aryl ring provides the necessary reactivity for the Ullmann coupling.

Detailed Protocol (Step-by-Step)

Step 1: N-Arylation (Ullmann Coupling)

Reaction: Coupling of 4-bromopyrazole with 4-iodo-2-nitroanisole.

-

Reagents:

-

4-Bromopyrazole (1.0 equiv)

-

4-Iodo-2-nitroanisole (1.1 equiv)

-

Catalyst: Copper(I) Iodide (CuI, 10 mol%)

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) or 1,10-Phenanthroline.

-

Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃).

-

Solvent: DMF or DMSO (Anhydrous).

-

-

Procedure:

-

Charge a reaction vessel with CuI, Base, and the aryl iodide. Purge with Argon.

-

Add the ligand, 4-bromopyrazole, and solvent.

-

Heat the mixture to 110 °C for 12–24 hours. Monitor by TLC/LC-MS for the disappearance of 4-bromopyrazole.

-

Checkpoint: Ensure the bromine on the pyrazole remains intact (no dehalogenation).

-

-

Workup:

Step 2: Selective Nitro Reduction

Reaction: Reduction of the nitro group to the primary amine without de-brominating the pyrazole.

-

Reagents:

-

Intermediate from Step 1.[5]

-

Reductant: Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

-

Solvent: Ethanol/Water (3:1).

-

Note: Avoid catalytic hydrogenation (H₂/Pd-C) as it will likely cleave the C-Br bond.

-

-

Procedure:

-

Suspend the nitro compound in EtOH/Water.

-

Add Fe powder and NH₄Cl.

-

Heat to reflux (70–80 °C ) for 2–4 hours.

-

Monitor by LC-MS for the conversion of -NO₂ (M+) to -NH₂ (M-30).

-

-

Workup:

-

Filter the hot mixture through Celite to remove iron residues.

-

Concentrate the filtrate.

-

Extract with DCM or EtOAc, wash with NaHCO₃, and dry.

-

Final Product: 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline.

-

Synthesis Workflow Diagram

Caption: Two-step convergent synthesis preserving the critical bromine handle.

Physicochemical Properties[2][5][8][10][11]

| Property | Value | Rationale |

| LogP (Predicted) | 2.4 – 2.8 | Moderate lipophilicity due to the aromatic rings and bromine, balanced by the polar amine and ether. |

| pKa (Amine) | ~4.5 – 5.0 | The aniline nitrogen is weakly basic, typical of ortho-substituted anilines. |

| pKa (Pyrazole) | ~2.5 | The pyrazole nitrogen is very weakly basic and will not be protonated at physiological pH. |

| Solubility | Low in Water; High in DMSO, MeOH, DCM | Requires organic co-solvents for biological assays. |

| H-Bond Donors | 1 (NH₂) | Primary amine acts as a donor. |

| H-Bond Acceptors | 3 (N, O) | Pyrazole N2, Methoxy O, Aniline N. |

Applications in Drug Discovery[1][8][9]

This molecule is a versatile "lynchpin" intermediate. Its specific geometry allows it to serve as a core scaffold for:

-

Tyrosine Kinase Inhibitors (TKIs):

-

The aniline amine is typically reacted with a heterocycle (e.g., chloropyrimidine, quinoline) to form the "hinge-binding" motif essential for kinase inhibition.

-

The methoxy group often sits in a hydrophobic pocket (e.g., the gatekeeper region), improving potency and selectivity.

-

-

Factor Xa Inhibitors:

-

The bromopyrazole moiety can be coupled via Suzuki reaction to a phenyl-lactam or similar group (mimicking the P1/P4 pocket interactions of Apixaban).

-

-

PROTAC Linkers:

-

The bifunctional nature allows this molecule to serve as a rigid linker in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a target protein ligand.

-

Pharmacophore Map

Caption: Pharmacophore map highlighting the orthogonal reactive handles (Amine vs. Bromine).

Safety & Handling (MSDS Highlights)

As a halogenated aromatic amine, this compound must be handled with strict safety protocols.

-

GHS Classification:

-

Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed).

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction).

-

Carcinogenicity: Suspected (typical of aniline derivatives).

-

Aquatic Toxicity: Chronic Category 2.

-

-

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Containment: All weighing and transfer operations must be performed inside a fume hood .

-

Storage: Store in a cool, dry place (2–8 °C), protected from light (to prevent debromination or oxidation of the amine).

-

References

-

General Synthesis of N-Arylpyrazoles

-

Antilla, J. C., & Buchwald, S. L. (2001). "Copper-Catalyzed Coupling of Aryl Boronic Acids and Amines." Organic Letters, 3(13), 2077–2079. Link

-

Cristau, H. J., et al. (2004). "Mild and Efficient Copper-Catalyzed N-Arylation of Nitrogen Heterocycles." European Journal of Organic Chemistry, 2004(3), 695–709. Link

-

-

Related Compound Properties (4-Bromo-2-methoxyaniline)

-

Medicinal Chemistry Applications

-

Pinto, D. J. P., et al. (2007). "Discovery of Apixaban, a Highly Potent, Selective, and Orally Bioavailable Factor Xa Inhibitor." Journal of Medicinal Chemistry, 50(22), 5339–5356. (Describes pyrazole-based scaffolds in anticoagulants). Link

-

-

Safety Data (General Anisidines)

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 4-Bromo-1-methyl-1H-pyrazol-3-amine|CAS 146941-72-2 [benchchem.com]

- 3. 4-Bromo-1-methyl-1H-pyrazol-3-amine|CAS 146941-72-2 [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2167421-58-9|4-Bromo-2-(methoxymethoxy)aniline|BLD Pharm [bldpharm.com]

- 7. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline CAS number and identifiers

Technical Profile: 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline [1]

Executive Summary & Chemical Identity

4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline is a specialized biaryl amine intermediate primarily utilized in the discovery and development of small-molecule kinase inhibitors.[1] Structurally, it features an electron-rich aniline core substituted with a methoxy group at the ortho position (relative to the amine) and a 4-bromopyrazole moiety at the para position.[1] This specific substitution pattern makes it a critical scaffold for constructing Type I and Type II kinase inhibitors targeting enzymes such as JAK (Janus Kinase) , EGFR (Epidermal Growth Factor Receptor) , and BTK (Bruton's Tyrosine Kinase) .[1]

The molecule serves as a dual-functional building block:

-

The primary amine (-NH₂) allows for amide coupling or urea formation to introduce "hinge-binding" motifs.[1]

-

The bromine (-Br) on the pyrazole ring facilitates Suzuki-Miyaura cross-coupling to attach solubilizing groups or additional pharmacophores.[1]

Table 1: Chemical Identifiers & Properties

| Property | Detail |

| Chemical Name | 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline |

| Synonyms | 1-(4-Amino-3-methoxyphenyl)-4-bromopyrazole; 4-(4-Bromopyrazol-1-yl)-o-anisidine |

| CAS Number | Not widely indexed in public registries; often custom synthesized.[1][2] (Analogous to CAS 681441-17-8 without methoxy) |

| Molecular Formula | C₁₀H₁₀BrN₃O |

| Molecular Weight | ~268.11 g/mol |

| SMILES | COC1=C(N)C=CC(=C1)N2C=C(Br)C=N2 |

| Appearance | Off-white to pale yellow solid (Predicted) |

| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |

| LogP (Predicted) | ~2.1 - 2.5 |

Synthesis & Manufacturing Protocol

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline requires a strategic approach to install the pyrazole ring while preserving the bromine atom, which is susceptible to debromination under standard reduction conditions.[1] The preferred route involves a Nucleophilic Aromatic Substitution (SₙAr) followed by a selective Nitro Reduction.[1]

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Install the pyrazole ring onto the benzene core.[1]

-

Reagents: 4-Bromopyrazole (1.0 eq), 1-Fluoro-2-methoxy-4-nitrobenzene (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1]

-

Solvent: DMF or DMSO (Anhydrous).[1]

-

Conditions: Heat at 80-100°C for 4-6 hours.

-

Mechanism: The pyrazole nitrogen (N1) acts as the nucleophile, displacing the fluorine atom on the nitrobenzene ring.[1] The nitro group at the para position activates the ring for SₙAr.[1]

-

Workup: Pour into ice water. The intermediate, 1-(3-methoxy-4-nitrophenyl)-4-bromopyrazole , typically precipitates as a solid.[1] Filter, wash with water, and dry.[1]

Step 2: Selective Nitro Reduction

Objective: Reduce the nitro group to an amine without debrominating the pyrazole.[1]

-

Critical Note: Avoid catalytic hydrogenation (H₂/Pd/C) as it frequently causes hydrodebromination (removal of the Br atom).[1]

-

Preferred Method: Iron (Fe) powder reduction or Tin(II) Chloride (SnCl₂).[1]

-

Reagents: Intermediate from Step 1 (1.0 eq), Iron Powder (5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

-

Solvent: Ethanol/Water (3:1).[1]

-

Conditions: Reflux (80°C) for 2-4 hours.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[1][3]

-

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (SiO₂, Hexane/EtOAc gradient).[1]

Figure 1: Two-step synthesis pathway emphasizing the selective reduction strategy to preserve the bromine functionality.

Medicinal Chemistry Applications

This molecule is a versatile scaffold in the design of Type I and Type II Kinase Inhibitors . The specific arrangement of the methoxy, amine, and bromopyrazole groups allows it to mimic the binding interactions of known drugs while offering vectors for optimization.[1]

A. Kinase Hinge Binding

The aniline amine (-NH₂) is often derivatized into an amide or urea.[1] This new functionality typically forms hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket (e.g., residues Met793 in EGFR or Leu840 in JAK2).[1] The ortho-methoxy group can induce a conformational lock (via intramolecular H-bonding with the amide NH), forcing the molecule into a planar conformation that improves binding affinity.[1]

B. Extension into the Solvent Front

The bromine atom on the pyrazole ring is a "synthetic handle." Through Suzuki-Miyaura coupling , medicinal chemists can attach:

-

Solubilizing Groups: Piperazines, morpholines, or substituted pyridines to improve ADME properties.[1]

-

Selectivity Filters: Bulky groups that exploit specific pockets (e.g., the gatekeeper residue) to achieve selectivity between kinase isoforms (e.g., JAK1 vs. JAK2).[1]

C. Structural Analogues in Approved Drugs

While this exact molecule is a specific intermediate, its structural motifs are present in several approved kinase inhibitors:

-

Ruxolitinib (Jakafi): Features a pyrazole ring attached to a pyrrolopyrimidine.[1]

-

Osimertinib (Tagrisso): Utilizes a methoxy-aniline core (though with an indole instead of a pyrazole).[1]

-

Ensartinib: Contains a pyrazole moiety involved in kinase binding.[4]

Safety & Handling Protocols

As an aniline derivative and a halogenated heterocycle, this compound requires strict safety adherence.[1]

-

Acute Toxicity: Anilines are known to cause Methemoglobinemia (oxidation of hemoglobin).[1] Symptoms include cyanosis (blue skin), headache, and fatigue.[1]

-

Skin Sensitization: Potential for allergic contact dermatitis.

-

Handling:

-

PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.[1]

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which turns the solid dark brown/black over time.[1]

-

References

-

Nucleophilic Aromatic Substitution (SₙAr)

-

Selective Nitro Reduction Protocols

-

Kinase Inhibitor Design Principles

- Title: "Structure-Based Design of Kinase Inhibitors."

- Source:N

- Context: Explains the role of hinge binders and solvent-front extensions.

-

Link:[Link]

-

Suzuki-Miyaura Coupling on Bromopyrazoles

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

Foreword: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "it's not just what a molecule does, but what it is" has never been more pertinent. The intrinsic physicochemical properties of a novel chemical entity (NCE) are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. A comprehensive understanding of these characteristics is not merely a data-gathering exercise; it is a critical component of a rational and efficient drug development strategy.[1][2][3][4] This guide provides an in-depth examination of the physicochemical attributes of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline , a compound of interest owing to the prevalence of the pyrazole scaffold in numerous therapeutic agents.[5] The pyrazole ring is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities.[5]

This document is structured to provide not only the "what" – the empirical data – but also the "why" and "how." We will delve into the causality behind the experimental choices and provide detailed, field-proven protocols. This approach ensures that the data is not only robust but also contextually relevant for researchers, scientists, and drug development professionals.

Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline: A Proposed Route

As of the writing of this guide, 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline is considered a novel compound with no published synthesis. Therefore, a plausible and efficient synthetic route is proposed herein, based on established methodologies for the formation of N-aryl pyrazoles.[6][7][8] The proposed synthesis is a two-step process commencing from the commercially available starting material, 4-bromo-2-methoxyaniline.

Rationale for the Synthetic Approach

The chosen strategy involves the diazotization of the starting aniline, followed by a reductive condensation with a suitable three-carbon synthon to construct the pyrazole ring. This approach is favored for its typically high yields and the ready availability of the necessary reagents. An alternative, one-pot synthesis from the aniline derivative could also be considered to streamline the process and minimize the handling of potentially hazardous intermediates.[5][6]

Proposed Synthetic Scheme

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Diazotization of 4-Bromo-2-methoxyaniline

-

Dissolve 4-bromo-2-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with vigorous stirring.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before proceeding to the next step.

Step 2: Reductive Condensation and Cyclization

-

In a separate flask, prepare a solution of a suitable three-carbon building block, such as malonaldehyde tetraethyl acetal (1.2 eq), in an appropriate solvent (e.g., ethanol).

-

Slowly add the previously prepared diazonium salt solution to the solution from step 1, while maintaining a controlled temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until reaction completion is indicated by TLC analysis.

-

The cyclization to the pyrazole ring may occur spontaneously or require gentle heating.

-

Upon completion, quench the reaction with a suitable aqueous solution and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to yield 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline.

Comprehensive Physicochemical Characterization

The following sections detail the experimental protocols and rationale for determining the key physicochemical properties of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline.

Summary of Physicochemical Properties

| Property | Method | Predicted/Target Value | Justification for Importance in Drug Discovery |

| Molecular Weight | Mass Spectrometry | 284.12 g/mol | A fundamental property influencing diffusion and transport across membranes. |

| Melting Point | Digital Melting Point Apparatus | 120-140 °C | Indicates purity and solid-state stability; influences dissolution rate. |

| Aqueous Solubility | Kinetic Turbidimetric Assay | > 50 µM at pH 7.4 | Critical for oral absorption and achieving therapeutic concentrations. |

| pKa | Potentiometric Titration | Basic pKa: 3.5-4.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| LogP | Shake-Flask Method | 2.5-3.5 | A measure of lipophilicity, which is crucial for membrane permeability and metabolic stability. |

Molecular Structure and Identity Verification

The definitive identification and structural confirmation of the synthesized compound will be achieved through a combination of spectroscopic techniques.

Caption: Workflow for structural confirmation of the synthesized compound.

2.2.1. Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. The molecular ion peak (M+) provides the molecular weight of the compound.[9][10][11][12][13]

-

Protocol:

-

Dissolve a small sample of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography.

-

Utilize a soft ionization technique, such as electrospray ionization (ESI), to generate molecular ions with minimal fragmentation.

-

Acquire the mass spectrum in positive ion mode.

-

-

Expected Result: A prominent peak corresponding to the [M+H]+ ion at approximately m/z 285.0, confirming the molecular weight of 284.12 g/mol . The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) should be clearly visible in the molecular ion cluster.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1H NMR reveals the number of different types of protons and their neighboring environments, while 13C NMR shows the number of different types of carbon atoms.[14][15][16][17]

-

Protocol:

-

Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

-

Predicted 1H NMR (400 MHz, CDCl3) δ (ppm):

-

Singlet around 8.0-8.2 ppm (1H, pyrazole-H).

-

Singlet around 7.6-7.8 ppm (1H, pyrazole-H).

-

Aromatic protons of the aniline ring appearing as multiplets or distinct signals in the range of 6.8-7.5 ppm (3H).

-

Singlet for the methoxy group (OCH3) around 3.8-4.0 ppm (3H).

-

Broad singlet for the amine group (NH2) which may vary in chemical shift depending on concentration and solvent.

-

-

Predicted 13C NMR (100 MHz, CDCl3) δ (ppm):

-

Signals for the pyrazole ring carbons in the range of 100-140 ppm.

-

Signals for the aromatic carbons of the aniline ring in the range of 110-150 ppm.

-

A signal for the methoxy carbon around 55-60 ppm.

-

2.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[18][19][20][21][22]

-

Protocol:

-

Prepare a sample by either pressing a KBr pellet containing a small amount of the compound or by analyzing a thin film of the compound on a salt plate.

-

Acquire the FT-IR spectrum over the range of 4000-400 cm-1.

-

-

Expected Key Absorptions (cm-1):

-

~3400-3300: N-H stretching of the primary amine.

-

~3100-3000: Aromatic C-H stretching.

-

~2950-2850: Aliphatic C-H stretching of the methoxy group.

-

~1600-1450: C=C and C=N stretching of the aromatic and pyrazole rings.

-

~1250-1000: C-O stretching of the methoxy group and C-N stretching.

-

Melting Point Determination

-

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. A broad melting range can indicate the presence of impurities.[23][24][25][26]

-

Protocol:

-

Finely powder a small amount of the dry, purified compound.

-

Pack the powder into a capillary tube to a depth of 2-3 mm.

-

Place the capillary tube in a digital melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

-

-

Expected Result: A sharp melting point range, for instance, 128-130 °C, would be indicative of a high-purity sample.

Aqueous Solubility

-

Principle: Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in water at a given temperature. Kinetic solubility is a high-throughput method that measures the concentration at which a compound precipitates from a solution when added from a DMSO stock.[27][28][29][30][31]

-

Protocol (Kinetic Turbidimetric Assay):

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Add a phosphate-buffered saline (PBS) solution (pH 7.4) to each well to achieve the final desired compound concentrations with a consistent final DMSO concentration (e.g., 1%).

-

Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours).

-

Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

-

-

Justification: Poor aqueous solubility is a major cause of failure for drug candidates. Early assessment of solubility allows for structural modifications to improve this critical property.

Ionization Constant (pKa)

-

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. Potentiometric titration is a precise method for determining pKa by measuring the pH of a solution as a titrant is added.[32][33][34][35][36]

-

Protocol (Potentiometric Titration):

-

Calibrate a pH meter using standard buffer solutions.

-

Prepare a solution of the test compound of known concentration in a suitable solvent system (e.g., water or a co-solvent for poorly soluble compounds).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable group.

-

Record the pH at regular intervals of titrant addition.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the titration curve.

-

-

Justification: The ionization state of a drug molecule at physiological pH (around 7.4) significantly influences its solubility, permeability across biological membranes, and interaction with its target protein. The aniline moiety is expected to be the primary basic center in the target molecule.

Lipophilicity (LogP)

-

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible phases, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity. The shake-flask method is the gold standard for LogP determination.[37][38][39][40][41]

-

Protocol (Shake-Flask Method):

-

Prepare a solution of the test compound in one of the phases (either n-octanol or water).

-

Add an equal volume of the second, immiscible phase.

-

Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculate LogP as log10([concentration in n-octanol] / [concentration in water]).

-

-

Justification: Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. An optimal LogP value is often sought to balance membrane permeability and aqueous solubility.

Conclusion and Future Directions

This technical guide has outlined a comprehensive framework for the synthesis and detailed physicochemical characterization of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline. By adhering to the rigorous protocols described herein, researchers can generate a robust and reliable dataset that will be invaluable for assessing the drug-like properties of this novel compound. The integration of causality and procedural detail is intended to empower drug development professionals to make informed decisions and to strategically advance promising candidates. Future work should focus on the experimental execution of these protocols and the subsequent evaluation of the compound's biological activity and in vitro ADME properties to fully elucidate its therapeutic potential.

References

-

Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Marinozzi, M., Marcelli, G., Carotti, A., & Natalini, B. (2014). One-pot, telescoped synthesis of N-aryl-5-aminopyrazoles from anilines in environmentally benign conditions. RSC Advances, 4(1), 275-279.

- Yan, R., et al. (2011). Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. The Journal of Organic Chemistry, 76(21), 8968–8974.

- Al-Salem, S. M., et al. (2025). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli.

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

- Vishwakarma, R. K., Sen, R., Deshwal, S., & Vaitla, J. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry, 89(24), 18535–18549.

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413.

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881–890.

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

-

Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Retrieved from [Link]

- Li, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(18), 4235.

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Pion, Inc. (n.d.). Physicochemical Characterization. Retrieved from [Link]

- Sabela, A., et al. (2014). Development of Methods for the Determination of pKa Values. Molecules, 19(7), 9571–9586.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

- Subirats, X., et al. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Talanta, 162, 293–299.

-

Organic Chemistry Portal. (n.d.). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Retrieved from [Link]

-

Instructables. (n.d.). "MELT-O-MATIC" DIGITAL MELTING POINT APPARATUS. Retrieved from [Link]

- Caira, M. R. (2021). Physicochemical characterization of crystalline supramolecular systems containing established drugs and new drug candidates. American Journal of Drug Delivery and Therapeutics, 7(7).

-

PubMed. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Retrieved from [Link]

-

Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

-

ResearchGate. (2025). Physicochemical profiling of drug candidates using Capillary-based techniques. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

- Sato, K., et al. (2016). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Chemical and Pharmaceutical Bulletin, 64(1), 1–7.

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

YouTube. (2015, May 13). Melting Point Using DIgiMelt. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1993). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

-

TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Molecules. (2002). 1H and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

-

Quora. (2017, November 11). Can a mass spectrometer determine the structure of an organic compound? Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Portilla, J., et al. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

-

Journal of the American Chemical Society. (1955). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1. Retrieved from [Link]

-

BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

-

Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

-

Forschungszentrum Jülich. (n.d.). Simulations and potentiometric titrations enable reliable determination of effective pKa values of various polyzwitterions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Physicochemical Characterization | Pion, Inc. [pion-inc.com]

- 3. primescholars.com [primescholars.com]

- 4. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 5. One-pot, telescoped synthesis of N -aryl-5-aminopyrazoles from anilines in environmentally benign conditions - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47541G [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts [organic-chemistry.org]

- 8. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tutorchase.com [tutorchase.com]

- 10. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. quora.com [quora.com]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. tsijournals.com [tsijournals.com]

- 17. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academicedgepress.co.uk [academicedgepress.co.uk]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Thieme E-Books & E-Journals [thieme-connect.de]

- 23. "MELT-O-MATIC" DIGITAL MELTING POINT APPARATUS : 5 Steps (with Pictures) - Instructables [instructables.com]

- 24. youtube.com [youtube.com]

- 25. pennwest.edu [pennwest.edu]

- 26. csub.edu [csub.edu]

- 27. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 28. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 29. enamine.net [enamine.net]

- 30. bmglabtech.com [bmglabtech.com]

- 31. researchgate.net [researchgate.net]

- 32. creative-bioarray.com [creative-bioarray.com]

- 33. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 34. dergipark.org.tr [dergipark.org.tr]

- 35. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 36. juser.fz-juelich.de [juser.fz-juelich.de]

- 37. encyclopedia.pub [encyclopedia.pub]

- 38. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 40. researchgate.net [researchgate.net]

- 41. diposit.ub.edu [diposit.ub.edu]

Solubility profile of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline in organic solvents

The following technical guide details the solubility profiling of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Anlotinib analogs).

This guide is structured to provide a strategic framework for researchers. Given that specific thermodynamic data for this exact intermediate is proprietary or not widely indexed in public repositories, this document establishes the definitive protocol for determining its solubility profile, grounded in the physicochemical behavior of structural analogs (aminophenyl-pyrazoles) and standard thermodynamic modeling.

Executive Summary

4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline (MW: ~268.11 g/mol ) is a functionalized aniline derivative characterized by a methoxy group and a brominated pyrazole ring.[1] Its solubility profile is the governing factor in process optimization—specifically for nucleophilic substitution reactions (where high solubility is required) and recrystallization purification (where temperature-dependent solubility is critical).

This guide defines the physicochemical expectations, experimental protocols, and thermodynamic modeling required to master the solvation behavior of this compound.

Physicochemical Characterization & Predicted Profile[1][2]

Before experimental determination, we establish the theoretical baseline based on Group Contribution Methods (GCM) and structural analogs (e.g., 4-(1H-pyrazol-1-yl)aniline).[1]

| Property | Value / Prediction | Structural Impact on Solubility |

| Molecular Weight | 268.11 g/mol | Moderate MW suggests reasonable solubility in organic solvents.[1] |

| H-Bond Donors | 1 (–NH₂) | Facilitates solubility in protic solvents (MeOH, EtOH).[1] |

| H-Bond Acceptors | 4 (N in pyrazole, O in methoxy, N in amine) | Enhances interaction with polar solvents.[1] |

| Lipophilicity (LogP) | ~2.5 – 3.0 (Predicted) | The Bromine and Pyrazole ring increase lipophilicity, limiting water solubility. |

| Polarity | Moderate | The methoxy and amine groups create a "polar head," while the bromopyrazole acts as a "lipophilic tail." |

Predicted Solubility Ranking

Based on Hansen Solubility Parameters (HSP) for similar aminophenyl-pyrazoles:

-

High Solubility: DMSO, DMF, NMP (Dipolar aprotic; excellent for reaction media).[1]

-

Moderate Solubility: Acetone, Ethyl Acetate, Methanol, Ethanol (Good for recrystallization).[1]

-

Low Solubility: Water, Hexane, Cyclohexane (Anti-solvents).[1]

Experimental Protocol: The "Self-Validating" System

To generate authoritative data, researchers must use the Isothermal Saturation Shake-Flask Method coupled with HPLC quantification.[1] This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility estimates.[1]

Workflow Diagram

The following diagram outlines the critical path for generating valid solubility data.

Caption: Figure 1. Standardized Isothermal Saturation Workflow for Thermodynamic Solubility Determination.

Detailed Methodology

-

Preparation: Weigh excess 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline into a glass vial.

-

Solvation: Add 10 mL of the target solvent (e.g., Methanol, Ethanol, Acetonitrile).[1]

-

Equilibration: Place in a thermostatic shaker. Agitate at constant temperature (±0.05 K) for 48 hours.

-

Sampling: Stop agitation and allow settling for 2 hours. Filter the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

-

Quantification: Analyze via HPLC (C18 column, ACN:Water gradient).

Thermodynamic Modeling & Data Correlation

Experimental data points (

The Modified Apelblat Equation

This is the standard model for correlating solubility of pyrazole derivatives in pure solvents.

- : Mole fraction solubility.

- : Absolute temperature (K).[3][4]

- : Empirical parameters derived from regression.

Interpretation:

-

If B < 0 , dissolution is endothermic (solubility increases with T), which is expected for this compound.[1]

-

Relative Average Deviation (RAD) should be < 3% for a valid model fit.

Solvent Selection Strategy

For process chemists, the choice of solvent is binary: Dissolution (for reaction) vs. Precipitation (for isolation).

Caption: Figure 2. Solvent Selection Decision Tree for 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline.

Applications in Synthesis

Reaction Solvent (Nucleophilic Substitution)

For the synthesis of downstream kinase inhibitors, the aniline nitrogen often acts as a nucleophile.

-

Recommended Solvent: DMSO or DMF .

-

Rationale: The high dielectric constant dissociates aggregates, and the aprotic nature prevents H-bond interference with the electrophile.

Recrystallization (Purification)

To remove unreacted precursors (e.g., 4-bromo-1H-pyrazole), exploit the differential solubility.[1]

-

Recommended System: Ethanol or Ethanol/Water (90:10) .

-

Mechanism: The compound is likely soluble in hot ethanol but crystallizes upon cooling. Water acts as a powerful anti-solvent to drive yield.

References

-

General Protocol for Solubility: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link[1]

-

Apelblat Model Application: Wang, M., et al. (2025).[1] "Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents." Journal of Chemical & Engineering Data. Link[1]

-

Methodology for Pyrazoles: Liu, Y., et al. (2016).[1][5] "Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents." Journal of Chemical & Engineering Data. Link[1]

-

Shake-Flask Protocol Validation: Baka, E., et al. (2008).[1] "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis. Link[1]

Sources

Unveiling the Therapeutic Promise of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline: A Technical Guide for Medicinal Chemists

Abstract

This technical guide delves into the medicinal chemistry potential of the novel heterocyclic compound, 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline. By dissecting its structural components—a substituted pyrazole and a methoxyaniline moiety—we can forecast its therapeutic promise and lay the groundwork for its synthesis and biological evaluation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a strategic roadmap from conceptualization to preclinical assessment. We will explore a plausible synthetic route, hypothesize potential biological targets based on established pharmacophores, and detail the requisite experimental protocols to validate its therapeutic efficacy.

Introduction: Deconstructing a Molecule of Interest

The convergence of a pyrazole nucleus and a methoxyaniline scaffold in 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline presents a compelling case for its investigation as a potential therapeutic agent. The pyrazole ring is a well-established pharmacophore, integral to a multitude of approved drugs and clinical candidates, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] The structural flexibility and ease of functionalization of the pyrazole core make it a privileged scaffold in medicinal chemistry.[1]

Similarly, the methoxyaniline moiety is a key structural feature in various bioactive molecules. The methoxy group can modulate the pharmacokinetic and pharmacodynamic properties of a compound, influencing its solubility, metabolic stability, and receptor-binding interactions.[4][5] The strategic placement of the methoxy and amino groups on the aniline ring can direct molecular interactions and fine-tune biological activity.[6]

This guide will therefore explore the synergistic potential of these two moieties within the target molecule, proposing a rational approach to its synthesis, characterization, and subsequent pharmacological evaluation.

Proposed Synthesis and Characterization

Synthesis Workflow

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]

Technical Guide: Safety & Handling of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

This guide serves as a Compound Safety Monograph & Technical Handling Protocol for the specified chemical intermediate. As a commercial Safety Data Sheet (SDS) is not widely available for this specific structural analog, this document synthesizes safety data from structure-activity relationships (SAR), functional group analysis (read-across from 4-bromo-2-methoxyaniline and 1-phenylpyrazoles), and standard pharmaceutical R&D containment protocols.

Document Control:

-

Role: Senior Application Scientist / Safety Officer

-

Context: Pharmaceutical Intermediate Handling (NCE Class)

Part 1: Chemical Identity & Characterization[1][2]

Before handling, the researcher must validate the material identity. This compound is a bi-aryl system combining an electron-rich aniline with a halogenated pyrazole, typical in kinase inhibitor synthesis (e.g., scaffolds for JAK/ALK inhibitors).

| Property | Specification |

| Chemical Name | 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline |

| Formula | C₁₀H₁₀BrN₃O |

| Molecular Weight | ~268.11 g/mol |

| Predicted CAS | Not Listed (Treat as NCE / Proprietary Intermediate) |

| Structural Fragments | (A) o-Anisidine core (Toxicophore) (B) 4-Bromopyrazole (Irritant) |

| Physical State | Solid (Likely off-white to beige powder) |

| Solubility | Low in water; Soluble in DMSO, DMF, DCM |

Structure Analysis for Hazard Prediction

The molecule contains a primary aromatic amine with an ortho-methoxy group.

-

Risk Factor 1 (Aniline Core): Anilines are known methemoglobin formers. The ortho-methoxy group (as seen in o-anisidine) often enhances toxicity and carcinogenicity potential compared to unsubstituted aniline.

-

Risk Factor 2 (Pyrazole): Generally associated with skin/eye irritation; however, N-aryl pyrazoles can possess significant biological activity (potency).

Part 2: Hazard Identification & Risk Assessment (GHS)

Note: In the absence of animal data for this specific CAS, the following classification is derived using the "Precautionary Principle" based on the high-toxicity component (2-methoxy-4-substituted aniline).

GHS Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed.[1] |

| Acute Toxicity (Dermal) | Cat 3 | H311: Toxic in contact with skin.[1][2] |

| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction. |

| Carcinogenicity | Cat 1B/2 | H350: May cause cancer (Read-across from o-anisidine). |

| STOT - Repeated | Cat 2 | H373: May cause damage to blood (Methemoglobinemia). |

| Aquatic Toxicity | Cat 1 | H400: Very toxic to aquatic life.[2][3] |

Critical Health Effects[3][4][5][6]

-

Methemoglobinemia: Absorption may cause oxidation of hemoglobin to methemoglobin, reducing oxygen transport. Symptoms: Cyanosis (blue lips/nails), headache, dizziness, weakness.

-

Sensitization: Anilines are potent sensitizers. Repeated exposure may lead to anaphylactic reactions.

-

Genotoxicity: The methoxyaniline moiety is a structural alert for mutagenicity.

Part 3: Safe Handling & Engineering Controls

The "Senior Scientist" Protocol: Do not rely on standard lab coats alone. This compound requires Occupational Exposure Band (OEB) 3 or 4 containment strategies due to its potential potency and genotoxicity.

Engineering Controls

-

Primary: Handle only inside a certified Chemical Fume Hood or Powder Containment Enclosure.

-

Secondary: Use a localized HEPA vacuum for cleaning; never sweep dry dust.

-

Weighing: If weighing >10 mg, use a static-free balance enclosure or a glovebox.

Personal Protective Equipment (PPE)

-

Respiratory: If outside a hood (e.g., spill cleanup), use a Full-Face Respirator with P100/OV cartridges.

-

Dermal: Double nitrile gloves (min 0.11 mm) or Silver Shield® laminate gloves for longer procedures.

-

Body: Tyvek® lab coat or disposable sleeves over a standard cotton coat.

Workflow Visualization: Safe Weighing & Solubilization

Figure 1: Standard Operating Procedure (SOP) for handling high-potency aniline intermediates. Note the immediate solubilization step to eliminate dust hazards.

Part 4: Emergency Response & First Aid[7]

Self-Validating Protocol: If an exposure occurs, assume systemic absorption immediately. Do not wait for symptoms.

| Scenario | Immediate Action | Rationale |

| Inhalation | Move to fresh air. Administer Oxygen if trained. | Counteract potential hypoxia from methemoglobinemia. |

| Skin Contact | Wash with polyethylene glycol (PEG 300) or soap/water for 15 min. | Anilines are lipophilic; PEG helps solubilize and remove them better than water alone. |

| Eye Contact | Rinse for 15 min. Do not rub. | Mechanical abrasion from crystals + chemical burn risk. |

| Ingestion | Do NOT induce vomiting. Call Poison Control. | Risk of aspiration and rapid systemic uptake. |

Spill Response Decision Tree

Figure 2: Emergency response workflow prioritizing dust suppression for powder spills.

Part 5: Stability, Reactivity & Disposal

Chemical Stability

-

Stable: Under standard storage (cool, dry, dark).

-

Incompatible: Strong oxidizing agents (reaction with amine/hydrazine moieties), Acid chlorides, Chloroformates.

-

Light Sensitivity: Anilines often darken upon oxidation; store in amber vials.

Disposal Considerations

-

Waste Stream: High BTU Incineration (Rotary Kiln).

-

Prohibition: Do NOT dispose of down the drain. This compound is predicted to be Aquatic Acute 1 (very toxic to fish/daphnia).

-

Deactivation: For glassware cleaning, rinse with dilute HCl (protonates the amine, increasing water solubility for removal) followed by an oxidative cleaner (bleach) to degrade the aromatic ring, though incineration is preferred for bulk material.

References

-

PubChem. 4-Bromo-2-methoxyaniline (Compound Summary). National Library of Medicine. Available at: [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - o-Anisidine. (Used for Read-Across Toxicity). Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). Methemoglobinemia: Work-related causes and medical surveillance. Available at: [Link]

Sources

Architecting Efficacy: A Technical Deep Dive into Pyrazole-Substituted Aniline Derivatives

Executive Summary

In the high-stakes arena of medicinal chemistry, the pyrazole-substituted aniline scaffold has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. This guide dissects the technical utility of this scaffold, specifically focusing on its dominance in protein kinase inhibition (e.g., EGFR, VEGFR, BRAF) and anti-inflammatory pathways (COX-2).

For the drug development professional, this guide moves beyond basic synthesis; it integrates electronic tuning , structure-activity relationships (SAR) , and validated experimental protocols to accelerate lead optimization.

Part 1: Structural Architecture & Pharmacophore Analysis

The "Hinge Binder" Concept

The synergy between the pyrazole ring and the aniline moiety is not accidental. In kinase drug discovery, this combination is frequently deployed to target the ATP-binding pocket.

-

The Pyrazole Motif: Acts as a hydrogen bond acceptor/donor pair. The

nitrogen often accepts a hydrogen bond from the kinase hinge region (e.g., Met793 in EGFR). -

The Aniline Moiety: The amino group (

or substituted -

Electronic Tuning: Substituents on the aniline ring (e.g.,

,

SAR Logic: The "Switch" Mechanism

Modifying the position of the pyrazole on the aniline ring (ortho, meta, para) dramatically alters the vector of the substituents.

-

Para-substitution: Favors linear geometries, ideal for penetrating deep narrow pockets (e.g., Type II kinase inhibitors).

-

Ortho-substitution: Induces conformational twist (atropisomerism), which can improve selectivity by mimicking the twisted conformation of natural ligands or locking the molecule in a bioactive conformation.

Part 2: Synthetic Methodologies (The "How-To")

To access this scaffold, researchers typically employ two primary strategies: De Novo Cyclization or Modular Cross-Coupling .

Strategy A: Modular Cross-Coupling (Recommended for SAR)

The Suzuki-Miyaura coupling is the industry standard for generating libraries of pyrazole-substituted anilines. It allows for the late-stage introduction of diversity.

Workflow Logic:

-

Coupling Partners: Use of Pyrazole-Boronic Pinacol Esters and Iodo-Anilines (protected).

-

Catalyst Choice:

or -

Base: Mild bases like

or

Strategy B: Regioselective Cyclocondensation (Knorr)

Best for large-scale synthesis of a single lead compound.

-

Precursor: Reaction of a hydrazine derivative with a 1,3-dicarbonyl compound containing a nitro-aryl group.

-

Reduction: Subsequent reduction of the nitro group (

or

Visualization: Synthesis Workflow

The following diagram illustrates the Modular Suzuki Coupling pathway, highlighting the critical decision nodes.

Caption: Modular synthesis via Suzuki coupling followed by nitro-reduction to access the target aniline scaffold.

Part 3: Therapeutic Mechanism of Action

Kinase Inhibition (EGFR/VEGFR)

Pyrazole-substituted anilines are potent ATP-competitive inhibitors. They function by occupying the adenine-binding pocket of the kinase domain.

-

Mechanism: The scaffold mimics the purine ring of ATP.

-

Selectivity: Achieved by targeting the "Gatekeeper" residue (e.g., T790M in EGFR) with specific substituents on the pyrazole ring.

Visualization: EGFR Signaling Cascade

Understanding the downstream effects is crucial for assay design.

Caption: EGFR signaling pathway showing the interception point of Pyrazole-Aniline inhibitors at the receptor level.

Part 4: Experimental Protocols (Self-Validating)

Protocol 1: Microwave-Assisted Suzuki Synthesis of Pyrazole-Aniline

Rationale: Microwave irradiation accelerates reaction kinetics and improves yield for sterically hindered substrates.

Materials:

-

4-Bromo-1-methyl-1H-pyrazole (1.0 eq)

-

4-Aminophenylboronic acid pinacol ester (1.2 eq)

- (0.05 eq)

- (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Purge a 10 mL microwave vial with Argon for 5 minutes. Validation: Oxygen acts as a catalyst poison; failure to purge will result in homocoupling byproducts.

-

Reagent Addition: Add the bromide, boronic ester, base, and catalyst. Add degassed solvent mixture (5 mL).

-

Irradiation: Seal the vial. Heat to 110°C for 30 minutes in a microwave reactor (Power: 150W).

-

Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). Checkpoint: The product should be a solid. Verify purity via HPLC (>95%).

Protocol 2: In Vitro Kinase Assay (EGFR)

Rationale: To quantify the inhibitory potency (

Methodology:

-

Enzyme Mix: Prepare recombinant EGFR kinase domain (0.2 ng/µL) in Assay Buffer (20 mM HEPES, 10 mM

). -

Substrate: Poly(Glu,Tyr) 4:1 peptide.

-

Compound Dosing: Serial dilute the pyrazole-aniline derivative in DMSO (10 µM to 0.1 nM).

-

Reaction Initiation: Add ATP (

concentration) and -

Termination: Add 3% Phosphoric acid to quench.

-

Detection: Spot onto filtermat, wash, and read on a scintillation counter.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve.

Part 5: Quantitative Data Summary

The following table summarizes reported bioactivity data for key pyrazole-aniline derivatives from recent literature, highlighting the impact of substitution patterns.

| Compound ID | Pyrazole Pos.[1][2][3][4][5][6][7][8][9][10] | Aniline Sub. | Target | IC50 (µM) | Mechanism | Source |

| Cmpd 50 | 3,4-fused | 3-Cl, 4-F | EGFR | 0.09 | Dual EGFR/VEGFR Inhibitor | [1] |

| Cmpd 50 | 3,4-fused | 3-Cl, 4-F | VEGFR-2 | 0.23 | Dual EGFR/VEGFR Inhibitor | [1] |

| Cmpd 30 | 5-phenyl | 3-sulfonamide | BRAF V600E | 0.19 | Kinase Inhibition | [2] |

| Cmpd 43 | 4-carbaldehyde | 4-OMe | PI3K | 0.25 | Cytotoxicity (MCF7) | [1] |

| Celecoxib | 1,5-diaryl | 4-sulfonamide | COX-2 | 0.04 | Cyclooxygenase Inhibition | [3] |

Note: Lower IC50 values indicate higher potency.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI Molecules. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI Molecules. Available at: [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors. PubMed. Available at: [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. ijnrd.org [ijnrd.org]

- 3. epj-conferences.org [epj-conferences.org]

- 4. tandfonline.com [tandfonline.com]

- 5. ijcrt.org [ijcrt.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. tsijournals.com [tsijournals.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline Scaffold for Kinase Inhibitor Development

Executive Summary

The relentless pursuit of novel cancer therapeutics has firmly established protein kinases as a pivotal target class. Small molecule kinase inhibitors have revolutionized treatment paradigms, yet challenges of selectivity, potency, and acquired resistance necessitate the continuous exploration of new chemical scaffolds. This guide introduces the 4-(4-bromo-1H-pyrazol-1-yl)-2-methoxyaniline core, a strategically designed scaffold poised for the development of next-generation kinase inhibitors. We will dissect its constituent parts, propose a robust synthetic pathway, and outline a comprehensive strategy for structure-activity relationship (SAR) exploration. This document serves as a technical blueprint for medicinal chemists, researchers, and drug development professionals aiming to leverage this versatile scaffold for building potent and selective kinase inhibitor libraries.

The Strategic Imperative for Privileged Scaffolds in Kinase Inhibition

Protein kinases, by virtue of their central role in cellular signaling, represent a highly validated family of drug targets.[1] The development of inhibitors has been significantly accelerated by the concept of "privileged scaffolds"—molecular frameworks with a proven propensity for binding to multiple targets within a specific family.[2] The pyrazole ring is a quintessential example of such a scaffold in the context of kinase inhibition.[3][4]

The pyrazole motif is a key structural component in numerous FDA-approved kinase inhibitors, including Crizotinib, Erdafitinib, and Ruxolitinib.[2] Its prevalence is due to a combination of favorable properties:

-

Synthetic Tractability: The pyrazole ring system is readily synthesized and functionalized.[2]

-

Bioisosteric Versatility: It can act as a bioisostere for other aromatic systems, offering unique electronic and steric properties.[2]

-

Key Hinge-Binding Interactions: The nitrogen atoms of the pyrazole ring can form crucial hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for Type I and Type II inhibitors.[1]

This history of clinical success underscores the rationale for designing new inhibitor libraries around a pyrazole core.[3][5]

Deconstructing the 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline Core

The proposed scaffold is not merely a random assortment of chemical moieties; it is a rationally designed starting point for extensive chemical exploration. Each component serves a distinct and strategic purpose in the context of kinase inhibitor design.

Caption: Strategic Components of the Core Scaffold.

-

The 1H-Pyrazole Core: This is the foundational kinase-binding element. It is designed to mimic the adenine region of ATP and form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, thereby anchoring the inhibitor in the active site.[1]

-

The Aniline Linker: This phenylamine unit provides a rigid, well-defined vector to project substituents from the pyrazole core towards other regions of the ATP pocket. The amine group itself offers a potential hydrogen bond donation opportunity and a site for further chemical modification.

-

The 4-Bromo Substituent: This is arguably the most critical feature for library development. The bromine atom serves as a versatile synthetic "handle." It is an excellent leaving group for a wide variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[6] This allows for the systematic and efficient introduction of diverse chemical groups to probe deep into the ATP binding site and achieve both potency and selectivity.

-

The 2-Methoxy Group: Positioned ortho to the aniline nitrogen, the methoxy group plays a subtle but crucial role. It influences the dihedral angle between the aniline and pyrazole rings, potentially locking the molecule into a more favorable binding conformation. Furthermore, it can modulate solubility, metabolic stability, and lipophilicity, key parameters in drug development.

Proposed Binding Mode and Mechanism of Action

While the precise binding mode is target-dependent, a general hypothesis can be formulated based on thousands of known kinase-inhibitor co-crystal structures. The 4-(4-bromo-1H-pyrazol-1-yl)-2-methoxyaniline scaffold is designed to function as an ATP-competitive inhibitor.

Caption: Proposed Synthetic Workflow.

The synthesis begins with the selective bromination of 2-methoxyaniline (o-anisidine) to yield 4-bromo-2-methoxyaniline. [7]This is followed by a copper-catalyzed Ullmann condensation with 4-bromo-1H-pyrazole to furnish the target scaffold. This route is advantageous as it builds the key C-N bond efficiently.

Strategy for Structure-Activity Relationship (SAR) Elucidation

With the core scaffold in hand, a systematic SAR exploration can be initiated. The 4-bromo position is the primary point of diversification.

Caption: Key Vectors for SAR Exploration.

A library of analogs would be synthesized by reacting the core scaffold with a diverse set of boronic acids/esters under Suzuki coupling conditions.

| Boronic Acid/Ester Partner | Rationale for Inclusion | Potential Target Interaction |

| Phenylboronic acid | Establishes baseline potency. | Pi-stacking with aromatic residues. |

| 3-Aminophenylboronic acid | Introduces a basic handle for salt formation, improving solubility. | Forms salt bridge or H-bond. |

| 4-Pyridylboronic acid | Improves aqueous solubility and provides H-bond acceptor. | Interaction with polar residues. |

| 4-(Trifluoromethyl)phenylboronic acid | Modulates electronics and increases lipophilicity. | Favorable hydrophobic interactions. |

| N-Boc-piperazine boronate | Introduces a common pharmacophore for improving PK properties. | Extends into solvent-exposed region. |

Experimental Protocols

The following protocols provide a framework for the synthesis and initial biological evaluation of the scaffold and its derivatives.

Protocol 1: Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

-

Self-Validation: This protocol includes purification and characterization steps (TLC, NMR, MS) to ensure the identity and purity of the intermediate and final product at each stage.

Step 1: Synthesis of 4-Bromo-2-methoxyaniline [7]1. Dissolve 2-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile. 2. Cool the solution to 0 °C in an ice bath. 3. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C. 4. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by Thin Layer Chromatography (TLC). 5. Upon completion, quench the reaction with aqueous sodium thiosulfate solution. 6. Extract the product with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 7. Purify the crude product by column chromatography on silica gel to yield pure 4-bromo-2-methoxyaniline. 8. Confirm structure and purity using ¹H NMR and Mass Spectrometry (MS).

Step 2: Ullmann Condensation to form the Core Scaffold

-

To an oven-dried flask, add 4-bromo-2-methoxyaniline (1.0 eq), 4-bromo-1H-pyrazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

-

Add anhydrous, degassed N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the final scaffold, 4-(4-bromo-1H-pyrazol-1-yl)-2-methoxyaniline.

-

Thoroughly characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

-

Self-Validation: This assay relies on a ratiometric output and includes critical controls: a "no enzyme" control to establish background signal, a "vehicle" control (e.g., DMSO) to define 100% kinase activity, and a potent, non-selective inhibitor like staurosporine as a positive control for inhibition. [8]

Caption: Luminescence-Based Kinase Assay Workflow.

Materials:

-

Kinase of interest, substrate peptide, ATP. [8]* Test compounds (dissolved in DMSO).

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). [8]* ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

White, opaque 384-well assay plates.

Methodology:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting range is 10 mM down to sub-nanomolar concentrations.

-

In the assay plate, add 2.5 µL of kinase solution (in assay buffer) to each well.

-

Add 1 µL of the serially diluted compound or controls (DMSO for 100% activity, staurosporine for 0% activity).

-

Gently mix and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing the kinase substrate and ATP (at its Km concentration, if known).

-

Incubate for 60 minutes at room temperature. The amount of ADP produced is proportional to the kinase activity.

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Illustrative Data and Future Directions

Screening a library derived from the scaffold against a panel of kinases would yield data that can be tabulated to guide the next round of synthesis.

Table 1: Illustrative IC₅₀ Data (nM) for a Hypothetical Analog Series

| Compound | R2 Group | Kinase A (nM) | Kinase B (nM) | Kinase C (nM) | Selectivity (B vs A) |

|---|---|---|---|---|---|

| Core | -Br | >10,000 | >10,000 | >10,000 | - |

| Analog 1 | Phenyl | 850 | 1200 | 5000 | 1.4x |

| Analog 2 | 4-Pyridyl | 450 | 650 | 3200 | 1.4x |

| Analog 3 | 3-Aminophenyl | 220 | 55 | 1500 | 0.25x (4-fold selective for B) |

| Analog 4 | 4-(CF₃)-phenyl | 1500 | 950 | >10,000 | 0.6x |

From this hypothetical data, one would conclude that the 3-aminophenyl group (Analog 3) confers significant potency and selectivity for Kinase B. This lead compound would then become the focus of further optimization, including modification at the R1 and R3 positions (Figure 4) to enhance cellular activity and drug-like properties.

Future directions would involve expanding the library around this "hit," profiling for off-target effects against a broader kinase panel, assessing cellular activity, and initiating studies on absorption, distribution, metabolism, and excretion (ADME). The ultimate goal is to advance a highly potent and selective lead compound into preclinical development.

References

-

MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved February 14, 2026, from [Link]

-

MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved February 14, 2026, from [Link]

-

Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved February 14, 2026, from [Link]

-

PubMed. (2009). Scaffold-based design of kinase inhibitors for cancer therapy. Retrieved February 14, 2026, from [Link]

-

PMC. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved February 14, 2026, from [Link]

-

ACS Publications. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Retrieved February 14, 2026, from [Link]

-

PubMed. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved February 14, 2026, from [Link]

-

MDPI. (n.d.). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Retrieved February 14, 2026, from [Link]

-

ACS Publications. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved February 14, 2026, from [Link]

-

NCBI. (2012). Assay Development for Protein Kinase Enzymes. Retrieved February 14, 2026, from [Link]

-